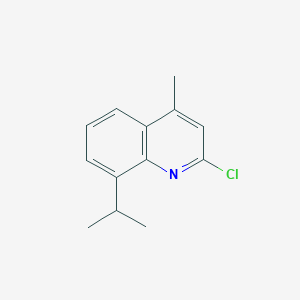

2-Chloro-4-methyl-8-(propan-2-yl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-8-propan-2-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-8(2)10-5-4-6-11-9(3)7-12(14)15-13(10)11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCLKXIOPHJAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization and Significance of 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline Within Heterocyclic Chemistry

Overview of the Quinoline (B57606) Scaffold in Advanced Chemical Research

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a versatile building block in organic synthesis. Its derivatives are integral to numerous areas of chemical science, from medicinal chemistry to materials science. The unique electronic properties and the ability to functionalize the quinoline ring at various positions make it an attractive scaffold for creating complex molecules with tailored properties.

The history of quinoline is intertwined with the development of organic chemistry itself. The first isolation of quinoline from coal tar in the 19th century marked a significant milestone. Early research into its properties and reactivity laid the groundwork for the synthesis of a wide array of derivatives. Notably, the structural elucidation of quinine, a naturally occurring antimalarial agent containing a quinoline moiety, spurred significant interest in this class of compounds and led to the development of synthetic antimalarial drugs.

In contemporary chemical research, functionalized quinoline derivatives are indispensable. The introduction of various substituents onto the quinoline core allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its chemical reactivity and potential applications. These derivatives are investigated for their roles as catalysts, ligands in coordination chemistry, and as key intermediates in the synthesis of complex organic molecules. The strategic placement of functional groups can lead to compounds with novel optical or electronic properties, making them relevant in the field of materials science for applications such as organic light-emitting diodes (OLEDs).

The Unique Structural Features of 2-Chloro-4-methyl-8-(propan-2-yl)quinoline for Research Investigations

This compound is a specific derivative of quinoline that presents a unique combination of substituents, making it an interesting subject for chemical investigation. bldpharm.comamericanelements.comsigmaaldrich.comfluorochem.co.uksigmaaldrich.com Its chemical properties are a direct result of the interplay between the quinoline core and the chloro, methyl, and isopropyl groups attached to it.

Below are some of the key chemical properties of this compound:

| Property | Value |

| CAS Number | 749906-83-0 |

| Molecular Formula | C13H14ClN |

| Molecular Weight | 219.71 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

This data is compiled from chemical supplier information. americanelements.com

The reactivity and interaction profile of this compound are governed by its stereoelectronic properties. The term "stereoelectronic" refers to the combined influence of steric and electronic effects on the molecule's behavior. The planar, aromatic quinoline ring system provides a rigid scaffold, while the substituents at the 2, 4, and 8 positions introduce specific electronic and steric features.

The specific substituents on the quinoline core of this compound each play a distinct role in modulating its properties.

The 2-Chloro Group: The chlorine atom at the 2-position is a key functional group that significantly influences the reactivity of the molecule. nih.govmdpi.com Being an electron-withdrawing group, it deactivates the pyridine ring towards electrophilic substitution but activates the 2-position for nucleophilic substitution. This makes the chloro group a useful leaving group, allowing for the introduction of a wide range of other functional groups at this position. nih.gov

The 8-Isopropyl Group: The isopropyl group at the 8-position is also an electron-donating group, further contributing to the electron density of the benzene portion of the quinoline ring. acs.org However, its most significant contribution is likely steric. The bulky nature of the isopropyl group can influence the conformation of the molecule and hinder the approach of reactants to the adjacent positions, thereby affecting the regioselectivity of certain reactions. nih.govnih.gov

The combined electronic and steric effects of these three substituents create a unique chemical environment on the quinoline scaffold, making this compound a valuable substrate for further chemical synthesis and investigation. scilit.com

Advanced Synthetic Methodologies and Mechanistic Pathways for 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline and Its Analogs

Classical Name Reactions and their Modern Adaptations for Quinoline (B57606) Synthesis

The synthesis of the quinoline core is well-established in organic chemistry, with numerous named reactions developed since the 19th century. bohrium.comresearchgate.netrsc.org These methods, while traditional, remain fundamental and are continuously being adapted with modern techniques to improve yields, efficiency, and substrate scope. researchgate.netnih.gov The following sections detail how these classical syntheses can be applied to form 2-Chloro-4-methyl-8-(propan-2-yl)quinoline.

Skraup Synthesis and its Mechanistic Variants

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone reaction for producing quinolines. iipseries.orgwikipedia.org The classic procedure involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid (which acts as both a catalyst and a dehydrating agent), and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com

Mechanistic Pathway: The reaction begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.orgasianpubs.org The aromatic amine then undergoes a Michael-type conjugate addition to acrolein. Following this addition, an acid-catalyzed electrophilic cyclization occurs onto the aromatic ring, which is then followed by dehydration and oxidation of the resulting 1,2-dihydroquinoline (B8789712) intermediate to yield the final quinoline product. asianpubs.org

To synthesize the target molecule's backbone, 8-isopropyl-4-methylquinoline, a modification of the Skraup reaction known as the Doebner-von Miller reaction is more appropriate. The classic Skraup synthesis with glycerol typically does not yield a 4-methyl substituted quinoline directly. organicreactions.org However, using crotonaldehyde (B89634) in place of glycerol (or compounds that generate it in situ) allows for the introduction of the methyl group at the 4-position. The starting aniline (B41778) would be 2-isopropylaniline (B1208494). The final chlorination at the 2-position would require a subsequent reaction, as the Skraup synthesis itself does not introduce a substituent at this position.

Modern Adaptations: Modern variations of the Skraup reaction focus on mitigating its often violent exothermic nature and improving yields. wikipedia.org These include the use of milder oxidizing agents, such as arsenic acid, or conducting the reaction in the presence of ferrous sulfate. wikipedia.org More recent adaptations employ microwave irradiation and ionic liquids to enhance reaction rates and provide a greener alternative to traditional conditions. nih.gov

| Feature | Description |

| Starting Amine | 2-isopropylaniline |

| Carbonyl Source | Crotonaldehyde (for 4-methyl group) |

| Catalyst/Medium | Strong acid (e.g., H₂SO₄) |

| Oxidizing Agent | Nitrobenzene, Arsenic Acid |

| Intermediate | 8-isopropyl-4-methyl-1,2-dihydroquinoline |

| Initial Product | 8-isopropyl-4-methylquinoline |

| Post-Modification | N-oxidation followed by chlorination for 2-chloro group |

Combes Synthesis and Regioselective Considerations

The Combes synthesis, reported in 1888, produces 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. iipseries.orgwikipedia.org This method is highly relevant for the synthesis of the target compound's specific substitution pattern.

Mechanistic Pathway: The reaction proceeds through the initial condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration. nih.govchempedia.info This enamine is then protonated by a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), which facilitates the electrophilic cyclization onto the aromatic ring. iipseries.orgnih.gov This cyclization is the rate-determining step. A final dehydration step yields the aromatic quinoline ring. wikipedia.org

For the synthesis of this compound, 2-isopropylaniline would be reacted with acetylacetone (B45752) (pentane-2,4-dione). This combination provides the necessary precursors for the 8-isopropyl and the 2,4-dimethyl substituents on the quinoline ring. The initial product would be 8-isopropyl-2,4-dimethylquinoline. The introduction of the 2-chloro group would necessitate further functional group manipulation.

Regioselective Considerations: The regioselectivity of the Combes synthesis is a critical factor, governed by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.orgwikiwand.com When an unsymmetrically substituted aniline is used, cyclization can occur at either of the two ortho positions. The bulky isopropyl group at the ortho position of 2-isopropylaniline would sterically hinder cyclization at the C6 position of the aniline, thus favoring the formation of the 8-isopropylquinoline isomer. researchgate.net Studies have shown that using bulky groups on the diketone or specific substituents on the aniline can direct the formation of a desired regioisomer. wikipedia.org

| Feature | Description |

| Starting Amine | 2-isopropylaniline |

| Carbonyl Source | Acetylacetone (Pentane-2,4-dione) |

| Catalyst | Concentrated H₂SO₄ or Polyphosphoric Acid (PPA) |

| Intermediate | Enamine from 2-isopropylaniline and acetylacetone |

| Initial Product | 8-isopropyl-2,4-dimethylquinoline |

| Post-Modification | Selective oxidation of 2-methyl group, then chlorination |

Doebner and Doebner-Miller Syntheses and Related Condensation Reactions

The Doebner-Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds to produce substituted quinolines. nih.govwikipedia.org It is often catalyzed by Lewis acids or Brønsted acids. wikipedia.org To obtain a 4-methylquinoline (B147181) derivative, crotonaldehyde is a suitable α,β-unsaturated aldehyde. The reaction of 2-isopropylaniline with crotonaldehyde would yield 8-isopropyl-4-methylquinoline. The mechanism is debated but is thought to involve conjugate addition of the aniline, followed by cyclization and oxidation. wikipedia.org

The Doebner reaction , distinct from the Doebner-Miller, involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgnih.gov To synthesize a precursor to the target molecule, one could react 2-isopropylaniline, an appropriate aldehyde, and pyruvic acid. This would yield an 8-isopropyl-quinoline-4-carboxylic acid derivative. This carboxylic acid could then be decarboxylated, and the methyl group would need to be introduced via other means, making this route less direct for the target compound. Modern adaptations of the Doebner reaction focus on improving yields for anilines with diverse electronic properties through hydrogen-transfer mechanisms. bohrium.comacs.org

| Reaction | Starting Amine | Carbonyl/Acid Source | Catalyst | Initial Product |

| Doebner-Miller | 2-isopropylaniline | Crotonaldehyde | HCl, ZnCl₂, Lewis Acids | 8-isopropyl-4-methylquinoline |

| Doebner | 2-isopropylaniline | Aldehyde + Pyruvic Acid | Acid catalyst | 8-isopropyl-quinoline-4-carboxylic acid |

Friedländer Quinoline Synthesis and Poly(phosphoric acid) Assisted Protocols

The Friedländer synthesis, established in 1882, is a direct method for forming quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or ester). organic-chemistry.orgrsc.org The reaction can be catalyzed by acids or bases, or proceed thermally at high temperatures. organic-chemistry.org

Mechanistic Pathway: Two primary mechanisms are proposed. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration (imine formation). The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type cyclization and dehydration. organic-chemistry.org

To prepare this compound, one would theoretically start with 2-amino-3-isopropylbenzaldehyde (B11809859) and react it with acetone. However, 2-amino-3-isopropylbenzaldehyde is not a readily available starting material. A more feasible approach would be to use a precursor that can be converted to the 2-chloro derivative. For instance, reacting a 2-aminoaryl ketone with a β-ketoester can lead to a quinoline with substituents at the 2 and 4 positions. The resulting quinolone can then be chlorinated.

Poly(phosphoric acid) Assisted Protocols: Poly(phosphoric acid) (PPA) is a highly effective acidic catalyst and dehydrating agent for the Friedländer synthesis, often enabling the reaction to proceed under milder conditions and with higher yields than traditional catalysts like sulfuric acid. nih.govlookchem.com PPA is particularly useful in reactions involving less reactive starting materials. researchgate.net Microwave-assisted synthesis in the presence of PPA has been shown to be an efficient modern protocol. nih.gov

| Feature | Description |

| Aryl Precursor | 2-amino-3-isopropylbenzaldehyde or a related ketone |

| Methylene (B1212753) Source | Acetone (to provide the 4-methyl group) |

| Catalyst | Base (NaOH), Acid (PPA, TFA), or thermal |

| Key Step | Condensation followed by cyclodehydration |

| Challenge | Availability of the substituted 2-aminoaryl carbonyl precursor |

Gould-Jacobs, Pfitzinger, and Knorr Cyclizations in Quinoline Formation

These related cyclization reactions typically produce quinolines bearing a hydroxyl or carboxylic acid group, which can serve as versatile handles for further functionalization, such as conversion to the target 2-chloro derivative.

Gould-Jacobs Reaction: This reaction synthesizes 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from an aniline and an alkoxymethylenemalonic ester, like diethyl ethoxymethylenemalonate. wikipedia.orgdrugfuture.com The process involves initial substitution, followed by thermal cyclization, hydrolysis, and decarboxylation. wikipedia.org Using 2-isopropylaniline as the starting material would lead to 8-isopropyl-4-hydroxyquinoline. The 4-methyl group would need to be introduced separately. Modern adaptations often use microwave heating to dramatically reduce reaction times and improve yields. asianpubs.orgablelab.eu

Pfitzinger Reaction: The Pfitzinger reaction produces quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.com The base first hydrolyzes isatin to an intermediate keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates. wikipedia.org To approach the target structure, one could use a substituted isatin and a ketone like methyl ethyl ketone. The resulting quinoline-4-carboxylic acid would then require decarboxylation and subsequent chlorination at the 2-position.

Knorr Cyclization: The Knorr quinoline synthesis converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) (2-quinolone) using a strong acid like sulfuric acid or PPA. synarchive.comchempedia.infodrugfuture.com The β-ketoanilide is prepared from an aniline and a β-ketoester. For the target molecule, reacting 2-isopropylaniline with ethyl acetoacetate (B1235776) would form the necessary β-ketoanilide. Acid-catalyzed cyclization would yield 8-isopropyl-4-methyl-2-hydroxyquinoline. wikipedia.org This 2-hydroxyquinoline intermediate is an ideal precursor for the final target, as the hydroxyl group can be readily converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

| Reaction | Starting Amine | Key Reagent(s) | Key Intermediate/Product | Relevance to Target |

| Gould-Jacobs | 2-isopropylaniline | Diethyl ethoxymethylenemalonate | 8-isopropyl-4-hydroxyquinoline | Provides 8-isopropyl quinolone core |

| Pfitzinger | N/A (uses isatin) | Isatin + Methyl ethyl ketone | 2-ethyl-3-methylquinoline-4-carboxylic acid | Less direct route |

| Knorr | 2-isopropylaniline | Ethyl acetoacetate | 8-isopropyl-4-methyl-2-hydroxyquinoline | Excellent precursor for 2-chlorination |

Camps' Cyclization Reactions for Quinoline Systems

The Camps cyclization is an intramolecular reaction where an o-acylaminoacetophenone is converted into a mixture of two different hydroxyquinoline isomers upon treatment with a base. wikipedia.orgwikipedia.org

Mechanistic Pathway: The reaction proceeds via an intramolecular aldol-type condensation. Depending on which enolate is formed (from the acetyl group's methyl or the acyl group's methylene), cyclization can lead to either a 2-hydroxyquinoline or a 4-hydroxyquinoline. researchgate.netwikipedia.org The ratio of the products depends significantly on the reaction conditions and the structure of the starting material. wikipedia.org

Modern Catalytic Approaches for the Synthesis of this compound Scaffolds

The development of efficient and selective catalytic methods is paramount for the synthesis of complex quinoline derivatives. nih.gov Traditional methods like the Skraup, Doebner–Von Miller, and Friedländer syntheses often require harsh conditions and can be inefficient. mdpi.com Recent advancements have focused on transition-metal-catalyzed and transition-metal-free strategies to overcome these limitations. mdpi.commdpi.com

Transition-Metal-Catalyzed Cyclizations and Annulation Strategies

Transition metals have proven to be powerful catalysts for constructing the quinoline ring system through various cyclization and annulation reactions. ias.ac.in These methods often proceed with high atom economy and allow for the synthesis of a diverse range of substituted quinolines from readily available starting materials. ias.ac.in

Direct functionalization of C–H bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis. nih.gov Transition-metal catalysis plays a crucial role in enabling the regioselective activation and subsequent functionalization of C–H bonds in the synthesis of quinoline derivatives. nih.gov This approach avoids the need for pre-functionalized substrates, thus shortening synthetic sequences.

Rhodium-catalyzed C–H bond activation has been successfully employed for the intramolecular alkylation of pyridines and quinolines. nih.gov For instance, the cyclization of tethered pyridines and quinolines can produce multicyclic derivatives. nih.gov The reaction demonstrates good scope for various substituents on the pyridine (B92270) ring and the tethered alkene. nih.gov

Table 1: Rhodium-Catalyzed Intramolecular C–H Activation for Pyridine Alkylation

| Entry | Substrate | Catalyst | Ligand/Additive | Product | Yield (%) |

| 1 | 2-methylpyridine with enol ether tether | [RhCl(coe)2]2 | PCy3·HCl | Cyclized product | 70 |

Data sourced from a study on Rh(I)-catalyzed intramolecular alkylation. nih.gov

Palladium catalysts are widely used in organic synthesis due to their versatility in facilitating various cross-coupling and carbonylation reactions. numberanalytics.com Palladium-catalyzed carbonylation of aryl halides provides a direct route to quinoline carboxaldehydes. researchgate.net This method is applicable to a range of pyridine and quinoline bromides and triflates. researchgate.net

In one approach, the synthesis of quinolin-2(1H)-ones was achieved through a palladium-catalyzed Heck coupling of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by cyclization in an acidic medium. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Quinolines

| Starting Materials | Catalyst | Conditions | Product | Yield (%) |

| Aniline and cinnamic alcohol | Pd(OAc)2 | DMSO, 100 °C, 12 h | 2,4-diphenylquinoline | 79 (GC Yield) |

| o-iodo-anilines and propargyl alcohols | Palladium catalyst | Mild conditions | 2,4-disubstituted quinolines | Broad scope |

The first entry is based on a study of palladium-catalyzed oxidative cyclization. rsc.org The second entry is from a study on the annulation of o-iodo-anilines. organic-chemistry.org

Furthermore, palladium-catalyzed carbonylative annulation has been utilized to synthesize quinolin-2(1H)-ones. For example, the carbonylation of vinyl bromides bearing an internal amide group, catalyzed by Pd(OAc)2 and PPh3, smoothly yields the corresponding quinolin-2(1H)-one. nih.gov

Cobalt catalysts have gained prominence as a more accessible and less toxic alternative to precious metals for C–H bond activation. mdpi.comnih.gov Cobalt(III)-catalyzed C–H activation has been effectively used in the synthesis of quinolines. mdpi.com For instance, the cyclization of acetophenone (B1666503) and aniline can be catalyzed by a Co(III) complex to produce a variety of quinoline skeletons with high yields and broad functional group tolerance. mdpi.com

A notable application is the highly regioselective and stereoselective alkenylation of the C(sp³)–H bond of 8-methylquinoline (B175542) with alkynes, catalyzed by a well-defined, air-stable CpCo(III) molecular catalyst. acs.org This method is applicable to a wide range of functional groups under mild conditions. acs.org

Table 3: Cobalt-Catalyzed C–H Bond Functionalization

| Substrates | Catalyst System | Reaction Type | Product |

| 8-methylquinoline and alkynes | CpCo(III) | C(sp³)–H alkenylation | Alkenylated 8-methylquinoline |

| Arylphosphinic acid aminoquinoline amides and alkynes/alkenes | Co(NO3)2 hydrate, Mn(OAc)3·2H2O | sp² C–H bond functionalization | Ortho-functionalized P,P-diarylphosphinic acids |

| 2-aminoaryl alcohols and ketones/nitriles | Co(OAc)2·4H2O | Dehydrogenative cyclization | Quinolines/Quinazolines |

Information sourced from studies on cobalt-catalyzed C-H activation. organic-chemistry.orgacs.orgacs.org

Transition-Metal-Free and Organocatalytic Methodologies

While transition-metal catalysis offers significant advantages, the development of metal-free synthetic routes is crucial for environmental and economic reasons. mdpi.comnih.gov These methods often utilize readily available and non-toxic reagents and catalysts. nih.gov

A variety of transition-metal-free approaches have been developed for quinoline synthesis, including modifications of classical reactions and novel synthetic routes. mdpi.com These can involve electrophilic cyclization, oxidative cyclization, and radical-promoted reactions. mdpi.com For example, a direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K2S2O8, provides 3-substituted or 3,4-disubstituted quinolines in moderate to excellent yields. frontiersin.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for the "green" synthesis of functionalized quinolines. nih.govresearchgate.net An efficient one-pot procedure has been developed for the synthesis of complex cyclopenta[b]quinoline derivatives with high yields and excellent stereoselectivities using an organocatalyst. nih.govacs.org

Table 4: Transition-Metal-Free and Organocatalytic Quinoline Synthesis

| Starting Materials | Catalyst/Promoter | Reaction Type | Product | Yield (%) |

| N,N-dimethyl enaminones and o-aminobenzyl alcohols | TsOH/K2S2O8 | Oxidative cyclocondensation | 3-substituted or 3,4-disubstituted quinolines | 71-84 |

| Aldehydes, anilines, and nitroalkenes | Organocatalyst | One-pot cycloaddition | Polycyclic hexahydrocyclopenta[b]quinoline derivatives | 66-85 |

| β-Ketoesters and 4-Azido-7-Chloroquinoline | Organocatalyst | Enamide–azide cycloaddition | Quinoline-triazoyl carboxylates | - |

Data sourced from studies on metal-free and organocatalytic quinoline synthesis. frontiersin.orgacs.orgblucher.com.br

Nanocatalysis in Green Synthesis of Quinoline Derivatives

Nanocatalysts have garnered significant attention in organic synthesis due to their high surface area, enhanced reactivity, and potential for recyclability, aligning with the principles of green chemistry. nih.govacs.orgtaylorfrancis.com The use of nanocatalysts offers an effective alternative for the synthesis of quinolines, often under milder conditions and with improved yields. acs.org

Various metal-based nanoparticles, including those of iron, copper, zinc, nickel, and gold, have been employed as catalysts for quinoline synthesis. nih.govnih.govacs.org For example, Fe3O4 magnetic nanoparticles have been used as a solid acid catalyst for the production of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. nih.gov Similarly, nano-flake ZnO has been demonstrated as an efficient catalyst for the Friedlander synthesis of polysubstituted quinolines under solvent-free conditions. researchgate.net

Table 5: Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Starting Materials | Reaction Type | Product | Yield (%) |

| Fe3O4@propylsilane-arginine | α-naphthylamine, aromatic aldehydes, malononitrile | One-pot reaction | 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives | - |

| Nano-flake ZnO | 2-aminoaryl ketones and dicarbonyl compounds | Friedlander synthesis | Polysubstituted quinolines | High yields |

| IRMOF-3/PSTA/Cu | Aniline derivatives, benzaldehyde, phenylacetylene | One-pot multicomponent reaction | Quinoline derivatives | 85-96 |

Information compiled from reviews on nanocatalyzed quinoline synthesis. nih.govresearchgate.net

The development of these advanced synthetic methodologies continues to provide more efficient, selective, and sustainable routes to valuable quinoline scaffolds like this compound, paving the way for further exploration of their chemical and biological properties.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile |

| 2,4-diphenylquinoline |

| 3-substituted quinolines |

| 3,4-disubstituted quinolines |

| 8-methylquinoline |

| Alkenylated 8-methylquinoline |

| Methyl acrylate |

| Ortho-functionalized P,P-diarylphosphinic acids |

| Polycyclic hexahydrocyclopenta[b]quinoline derivatives |

| Quinoline carboxaldehydes |

| Quinoline-triazoyl carboxylates |

| Quinolin-2(1H)-ones |

| Quinolines |

| Quinazolines |

| 2-methylpyridine |

| Pyridines |

| N,N-dimethyl enaminones |

| o-aminobenzyl alcohols |

| Acetophenone |

| Aniline |

| Cinnamic alcohol |

| o-iodo-anilines |

| Propargyl alcohols |

| Alkynes |

| Arylphosphinic acid aminoquinoline amides |

| 2-aminoaryl alcohols |

| Ketones |

| Nitriles |

| Aldehydes |

| Nitroalkenes |

| β-Ketoesters |

| 4-Azido-7-Chloroquinoline |

| α-naphthylamine |

| Aromatic aldehydes |

| Malononitrile |

| 2-aminoaryl ketones |

| Dicarbonyl compounds |

| Benzaldehyde |

| Phenylacetylene |

| Methoxylated pivaloylaminobenzenes |

| Vinyl bromides |

| [RhCl(coe)2]2 |

| PCy3·HCl |

| Pd(OAc)2 |

| PPh3 |

| Cp*Co(III) |

| Co(NO3)2 hydrate |

| Mn(OAc)3·2H2O |

| Co(OAc)2·4H2O |

| TsOH |

| K2S2O8 |

| Fe3O4 magnetic nanoparticles |

| Nano-flake ZnO |

| IRMOF-3/PSTA/Cu |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In the context of synthesizing complex molecules like this compound, these principles manifest through methodologies that enhance efficiency, minimize waste, and utilize environmentally benign conditions. rsc.orgacs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, represent a cornerstone of green and efficient synthesis. rsc.orgrsc.org These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate complex molecular structures in a convergent manner. rsc.orgrsc.org Various MCRs, including the Povarov, Doebner, and Friedländer reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.orgnih.gov

For the synthesis of a polysubstituted quinoline such as this compound, a hypothetical MCR approach could involve the reaction of an appropriately substituted aniline (e.g., 2-chloro-6-isopropylaniline), an aldehyde, and an alkyne. scielo.br For instance, a Lewis acid-catalyzed three-component reaction between an aniline, an aldehyde, and a terminal alkyne can yield 2,4-disubstituted quinolines. scielo.br The versatility of MCRs allows for the rapid generation of a library of analogs by systematically varying the starting components, which is invaluable for structure-activity relationship studies. acs.org

Table 1: Overview of Selected Multicomponent Reactions for Quinoline Synthesis

| MCR Type | Reactants | Catalyst Example | Key Advantages |

| Povarov Reaction | Aryl amine, Aldehyde, Activated alkene/alkyne | I₂, Lewis Acids (e.g., Yb(OTf)₃) | High convergence, direct access to tetrahydroquinolines or quinolines. nih.govscielo.br |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | None (often thermal) | Forms quinoline-4-carboxylic acids. nih.gov |

| Friedländer-type MCR | 2-Aminoaryl ketone, Alkyne, Amine | Zinc(II) triflate | Ligand-free, solvent-free conditions possible, good functional group tolerance. rsc.org |

| Iodine-Catalyzed Annulation | Aniline, Aldehyde, Alkyne | I₂ | Metal-free, regioselective formation of 2,4-substituted quinolines. nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful green technology that dramatically accelerates reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. benthamdirect.comproquest.com The application of microwave irradiation has been successfully demonstrated for various classical quinoline syntheses, including the Skraup, Friedländer, and Pfitzinger reactions. proquest.comnih.govresearchgate.net

The key advantages of microwave heating stem from the direct and efficient energy transfer to the reaction mixture, resulting in rapid heating to the desired temperature. tandfonline.com This can overcome high activation barriers and reduce the formation of side products. nih.gov For example, the Friedländer synthesis of quinolines from 2-aminophenyl ketones and cyclic ketones, which can take several days under conventional heating, can be completed in just 5 minutes with excellent yields using microwave irradiation in neat acetic acid. proquest.com This approach avoids the need for harsh conditions and provides a significantly more efficient pathway for producing substituted quinolines. benthamdirect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

| Esterification of 2-phenylquinoline-4-carboxylic acid | Reflux, 22 hours | Comparable | 10 min | 94% | tandfonline.com |

| Friedländer Annulation | Days, dilute acetic acid | Very poor | 5 min, neat acetic acid, 160 °C | Excellent | proquest.com |

| Pfitzinger Reaction | N/A | N/A | 12.5 min, aq. ethanol | 50% (for 2-methylquinoline-4-carboxylic acid) | tandfonline.com |

| Skraup Synthesis | N/A | N/A | Significant reduction in reaction time | Not improved, but faster | nih.gov |

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions minimize environmental impact, reduce costs, and simplify product purification. jocpr.com Several protocols for quinoline synthesis have been developed under solvent-free conditions, often employing recyclable catalysts. nih.govresearchgate.net

One effective method involves the reaction of 2-aminoaryl ketones with other carbonyl compounds in the presence of caesium iodide as a catalyst under thermal, solvent-free conditions, affording good yields in short reaction times. researchgate.net Similarly, ionic liquids have been used as both the solvent and catalyst in Friedländer-type syntheses, offering a greener alternative with the potential for catalyst recycling. nih.gov Catalyst-free methods under microwave irradiation have also been developed, further enhancing the environmental credentials of the synthesis. jocpr.comresearchgate.net These strategies could be directly applicable to the synthesis of this compound by selecting the appropriate 2-aminoaryl ketone precursor and reacting it with a suitable carbonyl compound under these optimized, environmentally friendly conditions.

Mechanistic Investigations of Quinoline Ring Formation Relevant to this compound

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, controlling regioselectivity, and improving yields. The formation of the quinoline ring, as seen in classic named reactions like the Skraup, Doebner-von Miller, and Combes syntheses, involves a sequence of condensation, cyclization, and dehydration/oxidation steps. researchgate.netbiosynce.comresearchgate.net

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a reaction pathway. wikipedia.org For instance, in the Chichibabin reaction on quinoline, isotopic labeling studies have shown that the incoming amino group originates from an external source like sodamide, rather than the ring nitrogen itself. youtube.com In the context of the Skraup synthesis, which involves the reaction of an aniline with glycerol, dehydration of glycerol first forms acrolein. The proposed mechanism involves the conjugate addition of the aniline to acrolein, followed by cyclization and oxidation. nih.govbiosynce.com

Kinetic studies provide quantitative insight into reaction rates and the nature of the rate-determining step. For example, a kinetic investigation of the Combes quinoline synthesis using ¹⁹F NMR spectroscopy revealed that the reaction is first-order in both the aniline and the diketone reactants. researchgate.net The study determined a reaction constant (ρ) of -0.32, suggesting that the rate-limiting step is the electrophilic aromatic substitution (cyclization), although the small magnitude indicates complex substituent effects across multiple steps. researchgate.net Such detailed mechanistic knowledge is invaluable for optimizing the synthesis of specifically substituted quinolines.

The formation of the quinoline ring proceeds through a series of reactive intermediates. In the Friedländer synthesis, the initial step is the formation of a Schiff base (an imine) or an enamine intermediate from the condensation of the 2-aminoaryl ketone and the second carbonyl component. biosynce.com This is followed by an intramolecular aldol-type condensation, which leads to a cyclized intermediate that subsequently dehydrates to form the aromatic quinoline ring. biosynce.comiipseries.org

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The synthesis of polysubstituted quinolines, such as this compound, is a nuanced process where the choice of catalyst and reaction conditions exerts profound control over pathway selectivity, yield, and the isomeric purity of the final product. The strategic selection of these parameters is paramount in directing the cyclization and functionalization steps to achieve the desired substitution pattern. While specific literature on the synthesis of this compound is not extensively detailed, the principles governing the synthesis of its analogs provide a strong framework for understanding the influential factors.

The formation of the quinoline core and the introduction of its substituents are often guided by classical methods like the Friedländer, Doebner-von Miller, and Combes syntheses, as well as modern transition-metal-catalyzed approaches. The regioselectivity in these reactions, particularly when using unsymmetrical ketones or anilines, is a well-documented challenge that can be addressed through careful optimization of the catalytic system.

Key Factors Influencing Pathway Selectivity:

Catalyst Type: The nature of the catalyst, whether a Brønsted or Lewis acid, a transition metal complex, or a heterogeneous catalyst, can dictate the reaction mechanism and, consequently, the final product distribution.

Reaction Temperature: Temperature can influence the rate of competing reaction pathways. In some cases, higher temperatures may favor thermodynamic products, while lower temperatures might allow for the kinetic control necessary for selective transformations.

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants and intermediates, stabilize transition states, and in some cases, directly participate in the reaction mechanism.

Reactant Stoichiometry and Nature of Substituents: The molar ratios of reactants and the electronic and steric properties of substituents on the precursors play a crucial role in determining the outcome of the reaction.

Impact of Acid Catalysis in Classical Syntheses

In reactions like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, acid catalysts are frequently employed to promote the initial condensation and subsequent cyclodehydration. The choice and concentration of the acid can significantly impact the reaction's efficiency and selectivity. For instance, the use of a strong Brønsted acid like hydrochloric acid in water can facilitate a greener synthesis of 2,4-diaryl-quinoline derivatives from anilines, benzaldehydes, and phenylacetylene.

| Catalyst System | Reactants | Key Conditions | Observed Selectivity/Yield | Reference |

| HCl (0.5 M in H₂O) | Aniline derivatives, Benzaldehyde derivatives, Phenylacetylene | Reflux, 72 h | Good yields for various 2,4-diaryl-quinolines. | mdpi.com |

| Iodine/Hydroiodic Acid | Methyl ketones, Arylamines, α-Ketoesters | Transition-metal-free | High yields and excellent regioselectivity for polysubstituted quinolines. | nih.gov |

| Phosphotungstic Acid | o-Chloroaniline, Crotonaldehyde | Toluene, reflux, 2h | 81% yield of 2-methyl-8-chloroquinoline. | google.com |

Role of Transition-Metal Catalysts in Modern Synthetic Routes

Transition-metal catalysis has emerged as a powerful tool for the regioselective synthesis of quinolines, often proceeding under milder conditions and with greater functional group tolerance than classical methods. mdpi.com Catalysts based on palladium, copper, rhodium, and iridium have been extensively studied.

Palladium catalysts, for example, are effective in the oxidative cyclization of aryl allyl alcohols and anilines, providing access to quinoline derivatives without the need for acids or bases. mdpi.com Copper catalysts have shown utility in the C2-alkylation and amination of quinoline N-oxides, demonstrating high regioselectivity. mdpi.comrsc.org

The choice of the metal, its oxidation state, and the coordinating ligands are all critical parameters that can be tuned to control the reaction pathway. For instance, in the copper-catalyzed synthesis of 2-trifluoromethylquinolines, copper(I) triflate in nitromethane (B149229) under neutral conditions provides high yields and regioselectivity. nih.gov

| Catalyst System | Reactants | Key Conditions | Observed Selectivity/Yield | Reference |

| Palladium Acetate | Aryl allyl alcohol, Aniline | DMSO, oxidative cyclization | Moderate to satisfactory yields for a broad range of substrates. nih.gov | mdpi.com |

| Copper(I) Iodide | Quinoline N-oxide, Tosylhydrazones | Microwave-assisted | Efficient and selective route to C2-alkyl-substituted azines. | mdpi.com |

| Copper Triflate | N-(2-alkenylaryl)enamine | Nitromethane, neutral conditions | High yields and excellent regioselectivity for 2-trifluoromethylquinolines. | nih.gov |

| Rhodium complex/Cu(II) | Aniline derivatives, Alkynyl esters | Formic acid | Regioselective synthesis of quinoline carboxylates. | mdpi.com |

Influence of Heterogeneous and Green Catalysts

In recent years, there has been a significant push towards developing more environmentally benign synthetic protocols. This has led to the exploration of heterogeneous catalysts, such as zeolites and clays, which can be easily recovered and reused. rsc.org For example, Hβ zeolite has been successfully used as a catalyst for the solvent-free synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org These solid acid catalysts often provide high yields and can be recycled multiple times without a significant loss of activity.

Microwave irradiation has also been employed to accelerate reaction times and improve yields in quinoline synthesis, often in conjunction with solvent-free conditions or green solvents. rsc.org

| Catalyst System | Reactants | Key Conditions | Observed Selectivity/Yield | Reference |

| Hβ Zeolite | Ketones, 2-Aminobenzophenones | Solvent-free | High efficiency and reusability for up to five cycles. | rsc.org |

| Phosphotungstic Acid on SiO₂ | o-Chloroaniline, Crotonaldehyde | Microwave, 10-15 min | 86% yield of 2-methyl-8-chloroquinoline. | google.com |

In the context of synthesizing This compound , a plausible strategy would involve a multi-step synthesis. A Friedländer or Doebner-von Miller reaction could be employed to construct the 4-methyl-8-isopropylquinoline core. The regioselectivity of this initial cyclization would be critical. For example, reacting 2-amino-isopropylbenzene with a β-keto ester in the presence of an appropriate acid catalyst could favor the formation of the desired 8-isopropyl-4-methylquinolin-2-one intermediate. Subsequent chlorination, for instance using phosphorus oxychloride or a Vilsmeier-Haack type reagent, would then yield the final product. The conditions for this chlorination step would need to be carefully controlled to prevent unwanted side reactions.

The selection of a specific catalytic system would depend on the desired outcome, with transition metal catalysts offering high selectivity for specific C-H functionalizations and acid catalysts being crucial for classical cyclization reactions. The optimization of reaction conditions such as temperature, solvent, and reaction time would be essential to maximize the yield and purity of the target compound, this compound.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline

Functional Group Transformations on the Quinoline (B57606) Ring System

The quinoline ring system's inherent electronic properties, combined with its functional groups, dictate its reactivity. The electron-withdrawing nature of the ring nitrogen activates the C-2 and C-4 positions, making them susceptible to specific chemical modifications.

Halogen Reactivity: Nucleophilic Substitution at C-2

The chlorine atom at the C-2 position of the quinoline ring is a key site for functionalization via nucleophilic aromatic substitution (SNAr). The adjacent ring nitrogen atom activates the C-2 position, making the chlorine a good leaving group for reactions with a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities onto the quinoline scaffold.

In related 2,4-dichloroquinoline (B42001) systems, it has been observed that the C-4 position is often more reactive towards nucleophiles. researchgate.net However, the C-2 position remains sufficiently reactive to undergo substitution, a transformation that is widely used in the synthesis of novel bioactive compounds. chemijournal.com The reaction involves the attack of an electron-rich nucleophile on the electrophilic C-2 carbon, leading to the displacement of the chloride ion. A wide range of nucleophiles can be employed in this reaction, including amines, hydrazines, and thiols, to generate new 2-substituted quinoline derivatives. wikipedia.org For instance, the reaction with cysteine residues in proteins highlights the susceptibility of the 2-chloro group to nucleophilic attack by thiols. wikipedia.org

Table 1: Examples of Nucleophilic Substitution Reactions at C-2 of Chloroquinolines

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Primary or Secondary Amines (e.g., Aniline (B41778), Benzylamine) | 2-Aminoquinoline Derivatives | chemijournal.com |

| Hydrazine | Hydrazine Hydrate | 2-Hydrazinoquinoline Derivatives | researchgate.net |

| Thiol | Thiourea, Cysteine | 2-Thioquinoline Derivatives | wikipedia.org |

| Alkoxide | Sodium Methoxide | 2-Methoxyquinoline Derivatives | wikipedia.org |

Reactions Involving the Methyl Group at C-4 (e.g., Formylation)

The methyl group at the C-4 position (a "quinaldine" type position) is not inert. Its protons are acidified due to the influence of the aromatic quinoline system, making it an active methylene (B1212753) compound. This activation allows it to participate in various reactions, most notably condensation and formylation.

Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings. organic-chemistry.org This reaction, which uses a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), can be applied to quinoline derivatives. chemijournal.comchemijournal.com In analogous systems like 4-hydroxyquinaldines, the Vilsmeier-Haack reaction has been shown to successfully introduce a formyl group at the C-3 position while also converting the C-4 hydroxyl to a chloro group. This suggests that direct formylation of the C-4 methyl group itself is less common than formylation of the activated C-3 position, but the methyl group's reactivity is key in other transformations.

Condensation Reactions: A more direct exploitation of the C-4 methyl group's acidity is through condensation reactions. The Knoevenagel condensation involves the reaction of an active hydrogen compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgorganicreactions.orgsigmaaldrich.com The C-4 methyl group of the quinoline can react with aromatic aldehydes in a Knoevenagel-type condensation to yield 4-styrylquinoline derivatives. nih.gov This reaction effectively extends the conjugation of the system and provides a route to more complex structures.

Table 2: Reactivity of the C-4 Methyl Group in Quinoline Systems

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Knoevenagel-type Condensation | Aromatic Aldehydes (e.g., Benzaldehyde), Base Catalyst | 4-Styrylquinoline Derivatives | nih.gov |

| Vilsmeier-Haack Reaction (on related systems) | POCl₃, DMF | 3-Formyl-4-chloroquinoline Derivatives | chemijournal.com |

| Aminomethylation (Mannich Reaction) | Aminals, Acid Catalyst (e.g., TsOH) | C-4 (Aminomethyl)quinoline Derivatives | acs.org |

Transformations of the Isopropyl Group at C-8

Studies on related 2-alkylquinolines have shown that increasing the steric bulk at an adjacent position can inhibit reactions; for instance, 2-isopropylquinoline (B93897) was found to be unreactive under conditions where 2-methylquinoline (B7769805) and 2-ethylquinoline (B167955) readily participated in aminomethylation reactions. acs.org This suggests the C-8 isopropyl group could sterically hinder access to the N1 atom or the C-7 position.

The most common reaction for an isopropyl group on an aromatic ring is oxidation. Using strong oxidizing agents could potentially convert the isopropyl group to a ketone (8-acetylquinoline) or, with cleavage, a carboxylic acid (quinoline-8-carboxylic acid). A milder and more specific transformation is the oxidation of the quinoline nitrogen to form the corresponding N-oxide. This N-oxide derivative is itself a useful synthetic intermediate.

Synthesis of Fused and Binary Heterocyclic Systems from 2-Chloro-4-methyl-8-(propan-2-yl)quinoline Precursors

The functional handles on the this compound scaffold make it an excellent starting material for building more elaborate molecular structures, such as fused and binary heterocyclic systems. These complex molecules are of significant interest in medicinal chemistry. nih.govresearchgate.net

Cycloaddition Reactions with Related Heterocycles

Cycloaddition reactions are a powerful strategy for constructing cyclic and polycyclic systems. Derivatives of the title compound can be designed to participate in such reactions. For example, a styrylquinoline derivative, formed via a Knoevenagel condensation at the C-4 methyl group (as described in 3.1.2), introduces a diene system. This new system can then undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile to create fused tetracyclic quinoline frameworks. nih.gov The synthesis of such fused systems is a major area of focus for the development of new therapeutic agents. nih.gov Other forms of cycloaddition, such as [2+2] photocycloadditions, have also been documented for related heterocyclic systems, offering another pathway to novel ring structures. sigmaaldrich.com

Diversification of this compound Structure for Advanced Research

The this compound scaffold offers multiple sites for diversification, enabling the synthesis of a wide array of derivatives for advanced research applications, such as the development of molecular probes. The functionalization can be targeted at the chloro-substituent, the methyl group, or the aromatic rings of the quinoline core.

Introduction of Additional Functionalities for Molecular Probe Development

The development of fluorescent molecular probes is crucial for biological imaging and diagnostics. nd.edu The quinoline scaffold is a valuable component in the design of such probes. The introduction of additional functionalities onto the this compound core can impart fluorescent properties and target specificity.

One common strategy involves the derivatization of a fluorescent dye with a chelating group that can bind to specific analytes. For example, fluorescein-based dyes have been derivatized with 8-aminoquinoline (B160924) to create sensors for biological zinc. acs.org In a similar vein, the 2-chloro position of this compound could be functionalized with a fluorescent reporter group or a linker attached to a fluorophore. The existing quinoline nitrogen and potentially other introduced functional groups could act as a binding site for a target molecule.

The development of molecular probes often involves creating libraries of compounds with structural diversity to screen for optimal properties. nih.gov The this compound molecule serves as a versatile starting material for generating such libraries. For example, the chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce a wide range of functional groups. These functional groups can then be further modified to attach fluorophores, targeting moieties, or other reporter groups.

Regioselective Functionalization of the Aromatic Rings

The regioselective functionalization of the aromatic rings of the quinoline system is a powerful tool for fine-tuning the electronic and steric properties of the molecule. This is particularly important for applications where precise control over the molecule's interaction with its environment is required, such as in the development of highly specific molecular probes or bioactive compounds.

Methods for the regioselective functionalization of quinolines often rely on directed metalation, where a directing group guides a metalating agent to a specific position on the aromatic ring. acs.org For chloro-substituted quinolines, the use of different metal amides can achieve regioselective functionalization at various positions. For example, lithium diisopropylamide (LDA) can direct metalation to the C-3 position, while lithium-magnesium and lithium-zinc amides can lead to functionalization at the C-2 or C-8 positions. researchgate.netacs.org These methods could be applied to this compound to introduce electrophiles at specific sites on the quinoline core.

Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can provide access to a variety of substituted quinolines with good regioselectivity. nih.gov While this is a synthetic route to quinolines rather than a direct functionalization of a pre-existing quinoline, it highlights the importance of regiocontrol in quinoline chemistry.

The functionalization of the quinoline ring can also be achieved through C-H activation, a modern and efficient strategy in organic synthesis. nih.gov Transition metal catalysis is often employed to achieve regioselective C-H functionalization at various positions of the quinoline ring. nih.gov These advanced methods provide a means to introduce a wide range of functional groups onto the aromatic backbone of this compound, further expanding its utility in the development of complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline and Its Derivatives

High-Resolution NMR Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-Chloro-4-methyl-8-(propan-2-yl)quinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of all proton and carbon signals, offering insights into the connectivity and spatial arrangement of the atoms.

Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) for Complex Spin Systems

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of its constituent fragments, such as 2-chloro-4-methylquinoline (B123181) and 8-isopropylquinoline. The expected chemical shifts are summarized in the data table below.

In the ¹H NMR spectrum, the aromatic protons of the quinoline (B57606) core are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The methyl group at the C4 position would appear as a singlet around δ 2.7 ppm, while the isopropyl group at C8 would exhibit a septet for the methine proton and a doublet for the two methyl groups.

The ¹³C NMR spectrum would show distinct signals for all carbon atoms in the molecule. The carbon atoms of the quinoline ring are expected in the range of δ 120-160 ppm. The chloro-substituted C2 carbon would be significantly downfield. The methyl and isopropyl carbons would appear in the aliphatic region of the spectrum.

While ¹⁵N NMR is less common, it can provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen would be influenced by the electron-withdrawing chloro group and the electron-donating alkyl substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3 | ~7.3 | ~123 |

| 4-CH₃ | ~2.7 | ~19 |

| 5 | ~7.8 | ~127 |

| 6 | ~7.5 | ~126 |

| 7 | ~8.0 | ~136 |

| 8-CH(CH₃)₂ | ~3.3 (septet) | ~34 |

| 8-CH(CH₃)₂ | ~1.3 (doublet) | ~23 |

| C2 | - | ~152 |

| C4 | - | ~148 |

| C4a | - | ~129 |

| C8a | - | ~147 |

Note: These are estimated values based on data from related compounds and may vary from experimental values.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For instance, correlations would be observed between the aromatic protons on the same ring system, such as between H5, H6, and H7. It would also confirm the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the methyl protons to the methyl carbon and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the methyl protons at C4 should show a correlation to C3, C4, and C4a. The isopropyl methine proton should show correlations to C7, C8, and C8a, as well as to the isopropyl methyl carbons.

Dynamic NMR Studies for Conformational Analysis and Intermolecular Interactions

Dynamic NMR (DNMR) studies can provide information on conformational changes that occur on the NMR timescale. For this compound, a key dynamic process to investigate would be the rotation of the propan-2-yl group around the C8-C(isopropyl) bond. At low temperatures, this rotation may become slow enough to result in the observation of distinct signals for the two methyl groups of the isopropyl substituent, which are diastereotopic due to the chirality of the quinoline ring. By analyzing the coalescence of these signals at different temperatures, the energy barrier for this rotation can be determined. nih.gov Such studies can provide insights into the steric hindrance imposed by the peri-hydrogen at the C7 position on the bulky isopropyl group. nih.gov

Furthermore, concentration-dependent NMR studies can be employed to investigate intermolecular interactions, such as π-π stacking. uncw.eduuncw.edu Changes in the chemical shifts of the aromatic protons upon varying the concentration of the sample can indicate the formation of dimeric or aggregated species in solution, driven by interactions between the electron-rich quinoline rings. uncw.eduuncw.edu

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise and definitive determination of the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related quinoline derivatives provides a strong basis for predicting its solid-state characteristics.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The crystal packing of this compound is expected to be influenced by a variety of non-covalent interactions.

Hydrogen Bonding: Although the primary molecule lacks classical hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds may be present. The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, while the chlorine atom can also participate in weak halogen bonding interactions. These interactions, although weaker than conventional hydrogen bonds, can contribute significantly to the supramolecular architecture.

Other Interactions: Van der Waals forces and interactions involving the alkyl substituents will also influence the crystal packing.

Interactive Data Table: Expected Crystallographic Parameters and Intermolecular Interactions

| Parameter | Expected Value/Type | Reference Analogy |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted quinolines |

| Space Group | P2₁/c or similar | Common for substituted quinolines |

| π-π Stacking Distance | ~3.4 - 3.8 Å | Typical for aromatic systems |

| Hydrogen Bonding | Weak C-H···N, C-H···Cl | Observed in similar chloroquinolines |

Conformational Analysis in the Solid State

The solid-state conformation of this compound would reveal important structural details. The quinoline ring system is expected to be largely planar, although minor distortions can occur due to crystal packing forces. The substituents will adopt specific orientations to minimize steric strain. The bulky isopropyl group at the C8 position is likely to be oriented to reduce steric clashes with the neighboring parts of the molecule and adjacent molecules in the crystal lattice. The conformation of the isopropyl group, whether its methine hydrogen is pointing towards or away from the quinoline ring, will be a key feature determined by the crystal structure. The planarity and bond angles within the quinoline core will be influenced by the electronic effects of the chloro, methyl, and isopropyl substituents.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Vibrational Mode Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For this compound, these techniques would provide a unique "molecular fingerprint" based on the vibrational modes of its constituent atoms.

The FT-IR and FT-Raman spectra would be characterized by specific absorption and scattering bands corresponding to the stretching and bending vibrations of the quinoline core, the chloro substituent, the methyl group, and the isopropyl group. For instance, C-H stretching vibrations of the aromatic quinoline ring and the aliphatic methyl and isopropyl groups would be expected in the 2800-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring would likely appear in the 1400-1650 cm⁻¹ range. The C-Cl stretching vibration would be anticipated at lower wavenumbers, typically in the 600-800 cm⁻¹ region.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

To achieve a precise assignment of the observed vibrational modes, theoretical calculations, often employing Density Functional Theory (DFT), would be performed. These calculations would predict the vibrational frequencies and intensities for the optimized molecular structure of this compound.

A correlation between the experimental FT-IR and FT-Raman data and the theoretically predicted frequencies would allow for a detailed assignment of each observed band to a specific vibrational motion within the molecule. This comparative analysis is crucial for confirming the molecular structure and understanding the electronic and steric effects of the substituents on the quinoline framework. While no specific data for the title compound is available, studies on related molecules like 2-chloro-4-methylquinoline provide a basis for these expected correlations.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

For this compound, initial analysis, potentially using Gas Chromatography-Mass Spectrometry (GC-MS), would confirm the purity of the compound and provide its nominal molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks separated by two mass units (for the ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 intensity ratio.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise elemental composition of the molecular ion. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This would unequivocally confirm the molecular formula of this compound.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the protonated molecule or molecular ion of this compound. In a typical MS/MS experiment, the parent ion of interest is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The analysis of these fragment ions would provide valuable structural information. For example, the loss of a methyl group (CH₃), an isopropyl group (C₃H₇), or a chlorine atom (Cl) from the parent ion would lead to characteristic fragment ions. The fragmentation pattern would help to confirm the connectivity of the atoms within the molecule. While specific fragmentation data for the title compound is not available, analysis of related structures suggests that common fragmentation pathways for quinoline derivatives involve cleavages at the substituent groups and ring fissions.

To illustrate the expected data, a hypothetical fragmentation table is presented below based on general principles of mass spectrometry.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| [M+H]⁺ | [M+H - 15]⁺ | CH₃ | Loss of a methyl group |

| [M+H]⁺ | [M+H - 35/37]⁺ | Cl | Loss of a chlorine atom |

| [M+H]⁺ | [M+H - 43]⁺ | C₃H₇ | Loss of an isopropyl group |

Theoretical and Computational Studies on 2 Chloro 4 Methyl 8 Propan 2 Yl Quinoline and Its Chemical Space

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in describing electron correlation. researchgate.net These methods allow for a detailed analysis of the molecule in its ground state, providing a static picture of its intrinsic properties.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the structure to find its equilibrium geometry. For 2-Chloro-4-methyl-8-(propan-2-yl)quinoline, the planarity of the quinoline (B57606) ring system is a key feature. nih.gov However, the presence of the propan-2-yl (isopropyl) group at the C8 position introduces rotational flexibility, necessitating a conformational analysis to identify the lowest energy conformer.

Theoretical calculations would be performed, for example, using DFT with a 6-311++G(d,p) basis set, to locate the global minimum on the potential energy surface. researchgate.net The resulting optimized structure provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles. While experimental data for this specific molecule is not publicly available, theoretical values can be predicted with high accuracy. Deviations between calculated (gas phase) and experimental (solid-state) parameters typically arise from intermolecular interactions in the crystal lattice. researchgate.net

Illustrative Data: Predicted Geometrical Parameters Below is a hypothetical table of selected optimized geometrical parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-Cl | 1.745 |

| C4-C(methyl) | 1.510 | |

| C8-C(isopropyl) | 1.530 | |

| N1=C2 | 1.315 | |

| C8-C9 | 1.418 | |

| Bond Angle (˚) | Cl-C2-N1 | 115.5 |

| C3-C4-C(methyl) | 121.0 | |

| C7-C8-C(isopropyl) | 122.5 | |

| C(isopropyl)-C8-C9 | 118.0 | |

| Dihedral Angle (˚) | C3-C4-C(methyl)-H | 60.0 |

| C7-C8-C(isopropyl)-H | -65.0 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netmdpi.com

These energies allow for the calculation of various global reactivity descriptors, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and softness (S = 1/η). researchgate.nettsijournals.com For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would also be located on the aromatic system, with significant contributions from the atoms of the heterocyclic ring. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of the LUMO, influencing the molecule's electrophilic character.

Illustrative Data: Predicted Quantum Chemical Descriptors This table presents hypothetical energy values and reactivity descriptors for the title compound.

| Parameter | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.55 |

| LUMO Energy | ELUMO | -1.75 |

| Energy Gap | ΔE | 4.80 |

| Ionization Potential | I | 6.55 |

| Electron Affinity | A | 1.75 |

| Chemical Hardness | η | 2.40 |

| Chemical Softness | S | 0.42 |

| Electronegativity | χ | 4.15 |

| Chemical Potential | µ | -4.15 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or deficient in electrons. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. uncw.edu Red and yellow colors denote regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would predictably show the most negative potential (red/yellow) localized around the nitrogen atom due to its lone pair of electrons, and also near the electronegative chlorine atom. These sites represent the primary centers for electrophilic interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the methyl and isopropyl groups, as well as on the aromatic protons, indicating these as sites for potential nucleophilic interactions. uncw.edu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. mdpi.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Illustrative Data: NBO Second-Order Perturbation Analysis The following table shows hypothetical E(2) energies for major intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C5-C6) | π(C7-C8) | 20.5 | π → π |

| π(C7-C8) | π(C9-C10) | 18.2 | π → π |

| LP(1) N1 | π(C2-C3) | 45.8 | n → π |

| LP(3) Cl12 | σ(C2-N1) | 5.3 | n → σ |

Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR isotropic magnetic shielding tensors. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of each nucleus. mdpi.com For the title compound, the electron-withdrawing chlorine atom at C2 would cause a downfield shift for nearby carbon and hydrogen atoms. The electron-donating methyl and isopropyl groups would cause relative upfield shifts for the carbons to which they are attached. Comparing calculated shifts with experimental data is a powerful method for structural verification. tsijournals.comnih.gov

Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

| H3 | 7.35 | C2 | 151.5 |

| H5 | 7.95 | C3 | 122.0 |

| H6 | 7.60 | C4 | 148.8 |

| H7 | 7.75 | C4-CH₃ | 18.9 |

| C8-CH | 3.40 | C8 | 146.2 |

| C8-CH(CH₃)₂ | 1.35 | C8-CH | 34.5 |

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than experimental frequencies and are corrected using a scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)). researchgate.net The analysis allows for the assignment of specific vibrational modes, such as C-H stretching in the aromatic region (3100-3000 cm⁻¹), C=C and C=N stretching in the quinoline ring (1650-1400 cm⁻¹), and C-Cl stretching. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static, gas-phase picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time, often in a condensed phase (like water or another solvent) or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and rotates.

For this compound, MD simulations would be particularly useful for:

Conformational Dynamics: Analyzing the rotation of the isopropyl group and its preferred orientations in a solution.

Solvation Effects: Studying how the molecule interacts with solvent molecules (e.g., water) through hydrogen bonds or van der Waals forces.

Binding Stability: If the molecule is a potential drug candidate, MD simulations can assess the stability of its complex with a target protein, analyzing key interactions and calculating binding free energies. researchgate.net The root-mean-square deviation (RMSD) of the molecule's position over the simulation time is often used to evaluate the stability of such a complex.

These simulations provide a bridge between theoretical calculations and real-world biological or chemical systems, offering a more complete understanding of the molecule's behavior.

Conformational Dynamics and Flexibility of the Quinoline Core

The flexibility of the quinoline ring system is often described as "accessible to subtle structural changes," which allows it to be incorporated into a wide variety of molecular constructs. nih.gov This adaptability is crucial for its diverse applications, particularly in medicinal chemistry where it can conform to the binding sites of various biological targets. nih.gov For a molecule like this compound, the primary sources of flexibility would be the rotation of the propan-2-yl (isopropyl) group at the C8 position and the methyl group at the C4 position. Density Functional Theory (DFT) calculations are commonly used to optimize the geometry and identify the most stable conformations by finding the global minimum on the potential energy surface. mdpi.comresearchgate.net

Interaction with Solvents and Other Chemical Entities